molecular formula C11H10N2O3S B249419 {[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid

{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid

Cat. No. B249419
M. Wt: 250.28 g/mol
InChI Key: UMNUJTKFUNJVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of {[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that {[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid has various biochemical and physiological effects. This compound has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. It has also been studied for its potential anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using {[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid in lab experiments is its unique chemical structure, which allows for the synthesis of various derivatives. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of {[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid. One potential direction is the development of new derivatives of this compound with improved solubility and bioactivity. Another direction is the investigation of the potential applications of this compound in the field of agriculture, such as its use as a pesticide. Finally, the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases, should be further explored.
Conclusion:
In conclusion, {[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a unique chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various fields, including medicinal chemistry, materials science, and agriculture. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of {[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid can be achieved by the reaction of 3-methylbenzyl hydrazine with carbon disulfide in the presence of sodium hydroxide. This reaction leads to the formation of 3-methyl-1,3,4-thiadiazol-2-thiol. The thiol group is then oxidized to form {[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid.

Scientific Research Applications

The unique chemical structure of {[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid has made it an attractive compound for scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.

properties

Product Name

{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C11H10N2O3S/c1-7-3-2-4-8(5-7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

UMNUJTKFUNJVBO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)O

Origin of Product

United States

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